REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:14][CH3:15])([CH2:12][CH3:13])[CH2:4][CH2:5][CH2:6][CH2:7][S:8]([NH2:11])(=[O:10])=[O:9].Cl[C:17]1[C:18]([CH3:26])=[CH:19][C:20]2[N:21]([N:23]=[CH:24][N:25]=2)[N:22]=1>>[CH2:12]([C:3]([CH2:14][CH3:15])([CH2:4][CH2:5][CH2:6][CH2:7][S:8](=[O:9])(=[O:10])[NH2:11])[CH2:2][O:1][C:17]1[C:18]([CH3:26])=[CH:19][C:20]2[N:21]([N:23]=[CH:24][N:25]=2)[N:22]=1)[CH3:13]
|
Name
|
6-hydroxy-5,5-diethyl-1-hexanesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CCCCS(=O)(=O)N)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC=2N(N1)N=CN2)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the same reaction
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(COC=1C(=CC=2N(N1)N=CN2)C)(CCCCS(N)(=O)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |